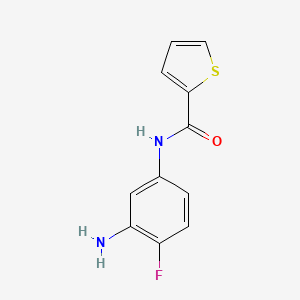

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

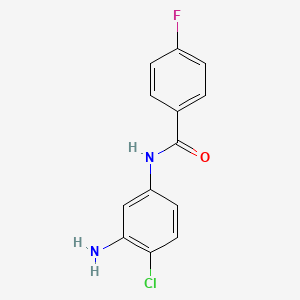

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include antimicrobial, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor properties. The presence of the amino and fluorophenyl groups on the thiophene ring is a common structural motif that is often modified to explore the relationship between structure and activity in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensation of an isocyanate with an aminomorpholino-indazole derivative . These methods highlight the versatility of synthetic approaches in creating thiophene derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to aid in understanding its antitumor activity . Similarly, the conformational analysis of N-glycosyl-thiophene-2-carboxamides was investigated, revealing that the pyranose rings adopted the expected 4C1 conformations and that Z-anti structures were predominant . These studies underscore the importance of molecular structure in the design of biologically active compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their biological functions. The novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives were screened for their antimicrobial activity, demonstrating the chemical reactivity of these compounds . Additionally, a series of novel thiophene derivatives were synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the potential for diverse chemical interactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, polyamides derived from aromatic diamines and dicarboxylic acids, which include the amino-fluorophenyl group, exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties . These properties are critical for the practical application of these materials in various fields, including the development of high-performance polymers.

Scientific Research Applications

Synthesis and Characterization :

- Solvent-free synthesis and spectral analysis of some derivatives, including N-(3-chloro-4-fluorophenyl) variants, have been achieved using microwave irradiation. This process is significant for efficient and eco-friendly production of these compounds (Thirunarayanan & Sekar, 2013).

Biological Activity :

- Thiophene-2-carboxamide derivatives have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial drugs (Ahmed, 2007).

- Certain thiophene derivatives synthesized from N-phenylbenzo[b]thiophene-3-carboxamide have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential in the treatment of related disorders (Amr et al., 2010).

Antimicrobial Evaluation :

- Schiff bases of N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes have been synthesized and shown to exhibit antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Bhattacharjee et al., 2012).

Antinociceptive Activity :

- N-Substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized and their antinociceptive activity studied, suggesting their potential application in pain management (Shipilovskikh et al., 2020).

Anti-Inflammatory and Antioxidant Activity :

- Acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b] thiophene-3-carboxamide have been screened for anti-inflammatory and antioxidant activity, comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).

Antitumour Activity :

- The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar compound, has shown the ability to inhibit the proliferation of some cancer cell lines, demonstrating potential in cancer research (Hao et al., 2017).

Mechanism of Action

Target of Action

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide primarily targets STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells . It serves as a pattern-recognition receptor and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides to activate the innate immune system .

Mode of Action

Upon activation by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound interacts with the CDN-binding domain of the STING protein through two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This interaction leads to the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Action Environment

The action environment of N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is primarily within immune-associated cells, particularly those located in the endoplasmic reticulum membrane . The efficacy and stability of the compound’s action may be influenced by various environmental factors, but specific details require further investigation.

Safety and Hazards

While specific safety and hazard information for “N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFWVVLFQGXCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)